molecular formula C15H22N4O3 B6672358 N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B6672358
M. Wt: 306.36 g/mol
InChI Key: KEDACOGWTBFFIF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a cyclopropyl group, a hydroxy group, a methoxypyrimidinyl group, and a piperidinyl group

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-22-12-4-7-16-15(18-12)19-8-5-10(6-9-19)13(20)14(21)17-11-2-3-11/h4,7,10-11,13,20H,2-3,5-6,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDACOGWTBFFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Methoxypyrimidinyl Group: This step involves the coupling of the piperidinyl intermediate with a methoxypyrimidinyl derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

    Substitution: The methoxypyrimidinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]acetamide: Similar structure but with a chloropyrimidinyl group instead of a methoxypyrimidinyl group.

    N-cyclopropyl-2-hydroxy-2-[1-(4-fluoropyrimidin-2-yl)piperidin-4-yl]acetamide: Similar structure but with a fluoropyrimidinyl group.

Uniqueness

N-cyclopropyl-2-hydroxy-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the methoxypyrimidinyl group, which can impart specific electronic and steric properties that influence its biological activity and chemical reactivity.

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